molecular formula C11H8F4O2 B14170995 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid CAS No. 923266-21-1

3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid

Cat. No.: B14170995
CAS No.: 923266-21-1
M. Wt: 248.17 g/mol
InChI Key: DUBNQRUNIOPOOI-UHFFFAOYSA-N
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Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the but-2-enoic acid moiety. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming butanoic acid derivatives.

    Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce butanoic acid derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated aromatic rings.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid is unique due to the combination of fluorine and trifluoromethyl groups on the phenyl ring, along with the but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

CAS No.

923266-21-1

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H8F4O2/c1-6(4-10(16)17)7-2-3-8(9(12)5-7)11(13,14)15/h2-5H,1H3,(H,16,17)

InChI Key

DUBNQRUNIOPOOI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC(=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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